2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H20F2N2O4S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a tetrahydropyrrolo[1,2-a]pyrazine core with a sulfonyl group and dimethoxyphenyl substituents. This unique arrangement is hypothesized to contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism is likely linked to the induction of apoptosis and cell cycle arrest .
Anticancer Activity
A series of in vitro assays were conducted to evaluate the anticancer properties of the compound. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 6.66 | CDK9 inhibition leading to apoptosis |
HCT116 (Colorectal) | 17.66 | Induction of cell cycle arrest |
K562 (Leukemia) | 18.24 | Apoptosis via mitochondrial pathway |
These results indicate that the compound has a potent effect on cancer cell lines through multiple pathways.
Enzyme Inhibition
In addition to anticancer activity, the compound was evaluated for its ability to inhibit specific enzymes involved in cancer progression. The findings are as follows:
- CDK9 Inhibition : The compound demonstrated an IC50 value of 0.16 µM against CDK9, indicating strong inhibitory potential .
- Other Kinases : Further studies are needed to explore its effects on other kinases involved in tumorigenesis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an effective therapeutic agent.
- Colorectal Cancer Study : A study involving HCT116 cells showed that the compound not only inhibited cell proliferation but also enhanced sensitivity to conventional chemotherapeutics like 5-fluorouracil.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of the compound is critical for its development as a therapeutic agent:
- Absorption and Distribution : Initial pharmacokinetic studies suggest favorable absorption characteristics.
- Toxicity Profile : Toxicological assessments indicate a manageable safety profile at therapeutic doses; however, further studies are necessary.
属性
IUPAC Name |
2-(2,5-difluorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-28-18-8-5-14(12-19(18)29-2)21-17-4-3-9-24(17)10-11-25(21)30(26,27)20-13-15(22)6-7-16(20)23/h3-9,12-13,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKVEMSWGALGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=CC(=C4)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。